Methyl 3-phenylsulfonyl-2-propenoate

Thiol-Michael addition Chemoselectivity Click chemistry

Researchers designing thiol-ene polymer networks face uncontrolled cross-reactivity when using conventional acrylates. Methyl 3-phenylsulfonyl-2-propenoate (CAS 1865-13-0) eliminates this via its strongly electron-withdrawing phenylsulfonyl group: • >90% thiol selectivity over acrylate groups-enabling sequential orthogonal network formation • ~7-fold rate enhancement vs. methyl acrylate for thiol Michael addition • Retained carboxylate ester handle for downstream hydrolysis, amidation, or elaboration Ideal for dual-cure adhesives, patterned hydrogels, and γ-lactone/butenolide synthesis. Ships globally.

Molecular Formula C10H10O4S
Molecular Weight 226.25
CAS No. 1865-13-0
Cat. No. B2548274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-phenylsulfonyl-2-propenoate
CAS1865-13-0
Molecular FormulaC10H10O4S
Molecular Weight226.25
Structural Identifiers
SMILESCOC(=O)C=CS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O4S/c1-14-10(11)7-8-15(12,13)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyXWOASDHTCGBACV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Phenylsulfonyl-2-Propenoate: Electrophilic Building Block


Methyl 3-phenylsulfonyl-2-propenoate (CAS 1865-13-0) is an α,β-unsaturated sulfonyl ester that functions as a highly electrophilic Michael acceptor and dienophile. The compound exists in two geometric isomers, with the (E)-isomer (CAS 1865-13-0) being the thermodynamically more stable form. Its molecular formula is C₁₀H₁₀O₄S, with a molecular weight of 226.25 g/mol [1]. The presence of the strongly electron-withdrawing phenylsulfonyl group substantially enhances the electrophilicity of the β-carbon relative to conventional acrylate esters, enabling selective reactivity profiles that cannot be achieved with non-sulfonylated analogs [2].

Methyl 3-Phenylsulfonyl-2-Propenoate vs. Generic Substitutes


Attempting to substitute methyl 3-phenylsulfonyl-2-propenoate with a generic acrylate ester (e.g., methyl acrylate) or a simpler vinyl sulfone (e.g., ethyl vinyl sulfone) introduces critical functional compromises. Methyl acrylate exhibits substantially lower electrophilicity at the β-carbon, requiring harsher reaction conditions and offering no chemoselectivity in complex mixtures [1]. Conversely, ethyl vinyl sulfone lacks the carboxylate ester handle necessary for subsequent transformations such as hydrolysis, amidation, or further elaboration via ester chemistry. More importantly, vinyl sulfones as a class demonstrate approximately 7-fold higher reaction rates with thiol nucleophiles compared to acrylates, and react with near-complete selectivity (>90% preference) in ternary mixtures containing both functional groups—a differentiation that directly impacts synthetic efficiency and product purity [2].

Methyl 3-Phenylsulfonyl-2-Propenoate Performance Evidence


Thiol-Michael Addition Chemoselectivity Over Acrylates

Vinyl sulfones as a class exhibit markedly higher reactivity and selectivity in thiol-Michael addition reactions compared to acrylate esters. In a ternary system containing hexanethiol (HT), ethyl vinyl sulfone (EVS), and hexyl acrylate (HA) at a 2:1:1 molar ratio, EVS achieved 100% conversion with minimal HA consumption (<10%), demonstrating >90% chemoselectivity for the vinyl sulfone over the acrylate [1]. Kinetic analysis revealed that the reaction rate of EVS with HT was approximately 7-fold higher than that of HA under identical nucleophile-catalyzed conditions [2].

Thiol-Michael addition Chemoselectivity Click chemistry

Stereoselective One-Pot Synthesis of (Z)-Isomer

The (Z)-isomer of methyl 3-phenylsulfonyl-2-propenoate can be prepared with high stereoselectivity via a one-pot procedure using methyl propiolate, boric acid, and sodium benzenesulfinate in THF/water. The reaction yields 81% of the desired (Z)-isomer after flash chromatography, with only 2.9% of the (E)-isomer isolated, representing a >27:1 Z:E selectivity [1]. This contrasts with earlier multi-step synthetic routes that required separate isomerization or equilibration steps.

Stereoselective synthesis Geometric isomer control One-pot methodology

Steric Control by Phenylsulfonyl in SN2 Reactions

The bulky phenylsulfonyl group exerts profound steric control over the stereochemical course of SN2 reactions involving this compound. In chelation-controlled systems, the phenylsulfonyl group strongly prefers the 'up' orientation to minimize steric interactions with the rigid olefinic chain; the 'down' orientation incurs significant steric clashes that disfavor product formation [1]. This stereoelectronic bias is not observed with smaller substituents (e.g., methylsulfonyl or unsubstituted acrylates), enabling the phenylsulfonyl derivative to serve as a predictable stereodirecting element.

Stereoselective synthesis SN2 reaction Steric effects

γ-Lactone and Butenolide Synthesis Precursor

Methyl 3-phenylsulfonyl-2-propenoate serves as an efficient reagent for the construction of γ-lactones and butenolides via carbanion chemistry. Treatment of methyl 3-phenylsulfonyl orthopropionate (derived from the parent compound) with n-BuLi generates a lithiated carbanion that reacts smoothly with aldehydes and ketones to yield β-phenylsulfonyl γ-lactones in good yields [1]. This contrasts with non-sulfonylated acrylate esters, which undergo competing polymerization or require more forcing conditions for analogous cyclizations.

Heterocycle synthesis Lactone formation Butenolide

Methyl 3-Phenylsulfonyl-2-Propenoate Application Scenarios


Orthogonal Thiol-Michael Network with Acrylates

In the fabrication of complex polymer networks requiring spatially or temporally controlled crosslinking, methyl 3-phenylsulfonyl-2-propenoate enables selective thiol conjugation in the presence of acrylate-bearing monomers. Based on the >90% chemoselectivity and 7-fold rate enhancement of vinyl sulfones over acrylates documented by Chatani et al. [1], this compound can be employed as the primary Michael acceptor for initial network formation while preserving acrylate functionalities for subsequent orthogonal reactions (e.g., photopolymerization or secondary thiol-ene steps). This strategy is particularly valuable in the synthesis of dual-cure adhesives, spatially patterned hydrogels for 3D cell culture, and sequentially crosslinked elastomers.

Stereocontrolled Synthesis of (Z)-Configured Building Blocks

For synthetic sequences where (Z)-olefin geometry is required—such as in the preparation of cis-configured macrocycles, certain cycloaddition substrates, or specific natural product intermediates—the validated one-pot procedure delivering 81% yield of the (Z)-isomer with >27:1 Z:E selectivity provides a reliable, scalable entry [2]. The high stereoselectivity eliminates the need for tedious chromatographic separation of geometric isomers, directly reducing solvent consumption and purification costs in multi-gram preparations.

Chelation-Controlled SN2 Stereochemistry

In chelation-controlled SN2 manifolds where stereochemical predictability is paramount, the bulky phenylsulfonyl group serves as an internal stereodirecting element that reliably populates the 'up' orientation to minimize steric clash [3]. This makes the compound a preferred electrophile in the synthesis of complex chiral frameworks where external chiral auxiliaries are impractical or unavailable. The steric bias introduced by the phenylsulfonyl group simplifies retrosynthetic planning and improves overall diastereoselectivity in ring-forming reactions.

γ-Lactone and Butenolide Heterocycle Synthesis

Medicinal chemistry and natural product synthesis programs that require efficient entry to γ-lactone or butenolide cores can utilize this compound as a direct precursor via carbanion alkylation. The sulfonyl group stabilizes the intermediate carbanion, enabling smooth cyclization with aldehydes and ketones under mild conditions [4]. This approach circumvents the polymerization and side reactions that plague acrylate-based alternatives, offering higher yields and cleaner reaction profiles for the construction of these pharmaceutically relevant heterocycles.

Quote Request

Request a Quote for Methyl 3-phenylsulfonyl-2-propenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.